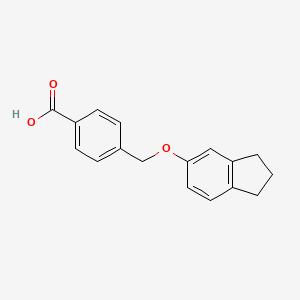

4-(Indan-5-yloxymethyl)-benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Indane Scaffolds

To understand the significance of 4-(Indan-5-yloxymethyl)-benzoic acid, one must first appreciate its constituent parts. The molecule is a hybrid, built upon a benzoic acid framework and an indane scaffold, linked by an ether bridge.

Benzoic Acid Derivatives: Benzoic acid, a simple aromatic carboxylic acid discovered in the 16th century, and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. preprints.orgresearchgate.net Their utility spans numerous therapeutic areas. For instance, cocaine, a naturally occurring benzoic acid ester, was the first local anesthetic discovered, paving the way for the development of synthetic analogs like benzocaine (B179285) and hexylcaine. pharmacy180.comslideshare.netyoutube.com In contemporary research, benzoic acid derivatives are investigated for a multitude of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. preprints.orgresearchgate.netnih.gov The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets. acs.org

Indane Scaffolds: The indane ring system, chemically known as 2,3-dihydro-1H-indene, is a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring. researchgate.neteburon-organics.comwikipedia.org This fusion imparts a rigid conformation that is highly attractive to medicinal chemists for designing molecules that fit precisely into the binding sites of biological targets. nih.gov The indane scaffold is considered a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, diverse protein targets. nih.govtudublin.ie This versatility is demonstrated by the range of successful drugs that incorporate this scaffold, targeting various conditions from viral infections to neurodegenerative diseases. researchgate.neteburon-organics.com

The compound this compound thus represents a deliberate fusion of these two important pharmacophores. The design suggests a hypothesis that the combined structure may exhibit unique or enhanced biological activities, leveraging the properties of both the indane and benzoic acid moieties.

Historical Perspective of Analogous Compound Research in Medicinal Chemistry

The development of compounds analogous to this compound is rooted in a long history of chemical synthesis and drug discovery.

The journey of benzoic acid derivatives in medicine began with the isolation and application of natural products. The use of coca leaves, containing the benzoic acid ester cocaine, dates back centuries in South American cultures before its isolation and identification as a potent local anesthetic in the 19th century. youtube.comwikipedia.org This discovery spurred the synthesis of numerous synthetic derivatives to create safer and more effective anesthetics. youtube.com In the 20th and 21st centuries, research expanded dramatically, with scientists modifying the benzoic acid core to create drugs for a wide range of diseases, including cancer and diabetes. preprints.orgdocumentsdelivered.com

The recognition of the indane scaffold's importance is a more modern development in the context of rational drug design. While indane itself is a known petrochemical, its derivatives are found in natural products and have been used in traditional medicine. wikipedia.orgtudublin.ieresearchgate.net The concept of the "privileged structure" gained traction towards the end of the 20th century, and the indane scaffold was identified as one such framework. nih.govtudublin.ie This led to its incorporation into clinically significant drugs, as detailed in the table below.

| Drug Name | Therapeutic Class | Year of Discovery/Approval Era |

| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) | 1960s |

| Indinavir | HIV Protease Inhibitor | 1990s |

| Donepezil | Acetylcholinesterase inhibitor (for Alzheimer's) | 1990s |

| Indacaterol | Ultra-long-acting β-adrenoceptor agonist | 2000s |

This table provides examples of approved drugs containing the indane scaffold, highlighting its therapeutic versatility. researchgate.netnih.gov

The synthesis of hybrid molecules like this compound is a logical evolution of these parallel research streams, representing a modern strategy where well-defined, bioactive scaffolds are combined to explore new chemical space and biological functions. sci-hub.senih.gov

Rationale for Academic Investigation of this compound

The academic pursuit of a novel chemical entity such as this compound is driven by a clear scientific rationale. The primary motivation is the potential to create a synergistic effect by combining the "privileged" indane scaffold with the biologically significant benzoic acid moiety. Researchers would investigate this molecule to test several hypotheses:

Novel Therapeutic Activity: Given that indane derivatives have shown anticancer and anti-inflammatory properties and benzoic acid derivatives are also explored for these and other activities, the hybrid molecule could present a novel or enhanced profile in these therapeutic areas. preprints.orgresearchgate.nettudublin.ie

Multi-Target Potential: The combination of two distinct pharmacophores opens the possibility of creating a drug that can interact with multiple biological targets simultaneously, a strategy that can be effective for treating complex diseases like cancer or neurodegenerative disorders. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of this specific molecule is a crucial first step in a broader investigation. By systematically modifying the structure—for instance, by changing the position of the ether linkage on the indane ring or altering substituents on either scaffold—researchers can establish a detailed SAR. nih.gov This process is fundamental to optimizing a lead compound for improved potency and better pharmacokinetic properties.

Exploring Chemical Space: The creation and study of NCEs are essential for expanding the library of compounds available for drug screening and for pushing the boundaries of medicinal chemistry.

In essence, the investigation is a hypothesis-driven exploration to determine if the rational combination of these two well-regarded structural motifs can translate into a tangible and potentially valuable biological effect.

Overview of Research Approaches for Novel Chemical Entities

The journey of a new chemical entity (NCE) like this compound from a concept to a potential drug candidate follows a well-established, multi-stage research path. primescholars.com

Chemical Synthesis: The first practical step is the laboratory synthesis of the molecule. This involves a multi-step chemical process, likely starting from commercially available 5-hydroxyindan and a substituted benzoic acid derivative. mdpi.commdpi.com The process requires careful planning of reactions and purification of the final product to ensure high purity. orientjchem.org

Structural and Physicochemical Characterization: Once synthesized, the exact chemical structure and purity of the compound must be rigorously confirmed. This is accomplished using a suite of analytical techniques. pacificbiolabs.com The information gathered is critical for ensuring the reliability of subsequent biological data.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. researchgate.net |

| Mass Spectrometry (MS) | To determine the molecular weight, confirming the molecular formula (C₁₇H₁₆O₃). chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed atomic structure and connectivity of the molecule. |

| Solubility and Stability Studies | To determine the compound's properties, which are crucial for formulation and biological testing. primescholars.com |

Biological Screening and In Vitro Testing: The NCE is then subjected to a battery of biological tests. Initially, these are in vitro assays (conducted in a controlled lab environment, not in a living organism) to screen for activity against specific targets like enzymes or to assess its effect on cultured cells (e.g., cancer cell lines). preprints.orgnih.govnih.gov

Computational Modeling (In Silico Studies): Modern research often employs computer-based modeling to complement lab work. Techniques like molecular docking can predict how the NCE might bind to the active site of a protein target. acs.orgnih.gov This can provide insights into its mechanism of action and guide the design of more potent analogs.

Preclinical Development: If an NCE shows significant promise in initial screenings, it may advance to preclinical studies. This phase involves more complex evaluations, including pharmacokinetic studies (how the drug is absorbed, distributed, metabolized, and excreted) and toxicity assessments, often using animal models. primescholars.comuniversiteitleiden.nl

This systematic approach ensures that new molecules are investigated in a rigorous and thorough manner, building the comprehensive data profile necessary to evaluate their true potential as future therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-17(19)14-6-4-12(5-7-14)11-20-16-9-8-13-2-1-3-15(13)10-16/h4-10H,1-3,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFUZLNVSGATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207490 | |

| Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149288-65-3 | |

| Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Indan-5-yloxymethyl)-benzoic acid

The conventional synthesis involves the reaction of an indan-based phenol (B47542) with a benzoic acid derivative bearing a leaving group on the 4-methyl position. This nucleophilic substitution reaction is the cornerstone of its preparation.

The synthesis fundamentally requires two key building blocks. The selection of these precursors is critical as it dictates the final structure of the molecule.

Nucleophile: The phenolic component is 5-hydroxyindan . The hydroxyl group on this molecule is deprotonated to form a phenoxide ion, which then acts as the nucleophile.

Electrophile: The electrophilic partner is typically a derivative of 4-methylbenzoic acid where the methyl group is functionalized with a good leaving group. Common examples include methyl 4-(bromomethyl)benzoate (B8499459) or 4-(chloromethyl)benzoic acid . google.com The ester form is often used to protect the carboxylic acid during the reaction, which is later hydrolyzed to yield the final product.

The table below summarizes the essential starting materials.

Table 1: Key Precursors for Synthesis| Role | Compound Name | Formula |

|---|---|---|

| Indan-based Nucleophile | 5-Hydroxyindan | C₉H₁₀O |

| Benzoic Acid-based Electrophile | Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ |

| Benzoic Acid-based Electrophile | 4-(Chloromethyl)benzoic acid | C₈H₇ClO₂ |

The formation of the ether bond is typically achieved under basic conditions, which facilitate the deprotonation of 5-hydroxyindan. The subsequent Sₙ2 reaction proceeds to form the desired product. youtube.com

Base and Solvent: A mild inorganic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction; common solvents include dimethylformamide (DMF), acetone, and acetonitrile (B52724). google.com

Temperature and Time: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 10–150 °C) to drive the reaction to completion. google.com Reaction times can vary from a few hours to over a day (0.5–5 hours or longer), depending on the reactivity of the substrates and the chosen temperature. google.com

Hydrolysis: When an ester precursor like methyl 4-(bromomethyl)benzoate is used, a final hydrolysis step is required. This is typically accomplished by treating the intermediate ester with a base like sodium hydroxide (B78521) (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl) to yield the carboxylic acid. mdpi.com

The following table outlines typical reaction parameters.

Table 2: Typical Reaction Conditions| Parameter | Conditions | Purpose |

|---|---|---|

| Base | K₂CO₃, NaH, NaOH | Deprotonation of 5-hydroxyindan |

| Solvent | DMF, Acetonitrile, Acetone | Dissolve reactants and facilitate reaction |

| Temperature | 10–150 °C | Control reaction rate |

| Final Step | Acidic workup | Protonation of the carboxylate |

Regioselectivity is a critical aspect of the synthesis, ensuring the ether linkage forms at the correct positions on both aromatic rings.

Indan (B1671822) Ring: The use of 5-hydroxyindan as a starting material definitively places the ether linkage at the C-5 position of the indan moiety. The synthesis is designed around this specific isomer.

Benzoic Acid Ring: The use of a 4-(halomethyl)benzoic acid derivative ensures that the indanyloxy group is attached to the methyl group at the para position (C-4) of the benzoic acid ring.

The high regioselectivity of the Williamson ether synthesis, in this case, is primarily controlled by the selection of precursors where the reactive sites are already in the desired locations. researchgate.net This strategy avoids the formation of other positional isomers, simplifying purification and maximizing the yield of the target compound.

Novel Approaches and Advancements in Synthesis

While the Williamson ether synthesis is reliable, research into synthetic chemistry continues to drive improvements based on principles of efficiency and sustainability. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound. researchgate.netwjpmr.com

Alternative Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Research focuses on using greener solvents such as water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption. wjpmr.com

Atom Economy: The Williamson synthesis has good atom economy, but alternative catalytic routes could improve it further by minimizing the formation of salt byproducts. nih.gov

Renewable Feedstocks: There is growing interest in producing key chemical precursors, such as benzoic acid derivatives, from renewable biomass sources like lignin (B12514952), which could offer a more sustainable long-term production strategy. rsc.org

Modern catalytic methods offer promising alternatives for creating C-O ether bonds more efficiently than traditional stoichiometric reactions.

Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to shuttle the phenoxide nucleophile into the organic phase to react with the electrophile. This can accelerate the reaction rate and allow for the use of milder conditions and less hazardous solvents.

Metal-Catalyzed Etherification: Advanced methods using transition metal catalysts are being developed for ether synthesis. For instance, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of aldehydes, a process that could be adapted for similar syntheses. osti.gov Such catalysts can be robust, operate at high temperatures, and offer pathways for continuous flow processes, which are highly desirable for industrial-scale production. google.com These methods represent the forefront of creating ether bonds with high efficiency and selectivity. osti.gov

Asymmetric Synthesis

While specific literature detailing the asymmetric synthesis of this compound itself is not prevalent, the principles of asymmetric synthesis are crucial for creating chiral analogs. Chirality is a key consideration in drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Methodologies such as the use of chiral catalysts, chiral auxiliaries, or chiral starting materials are standard approaches to introduce stereocenters. nih.govresearchgate.net For instance, in the synthesis of related chiral molecules, asymmetric induction is a critical step to establish the desired stereochemistry. nih.gov The synthesis of chiral amides and peptides often employs racemization-free coupling reagents to maintain stereochemical integrity. rsc.org

Derivatization and Functionalization of the Core Scaffold

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.

The carboxylic acid group of the benzoic acid portion is a versatile functional handle for a wide range of chemical transformations. researchgate.net

Esterification: The benzoic acid can be converted to its corresponding esters by reaction with various alcohols under acidic conditions or using coupling agents. This modification can influence the compound's solubility and pharmacokinetic properties.

Amidation: Reaction with amines leads to the formation of amides. A noteworthy derivative is this compound hydrazide, which introduces a reactive hydrazide group. bldpharm.com This can serve as a precursor for further elaboration into more complex heterocyclic systems.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)benzyl alcohol, which can then be used in subsequent synthetic steps.

Decarboxylation: Under certain conditions, the carboxyl group can be removed, yielding the corresponding indane-substituted toluene (B28343) derivative.

A series of benzoic acid derivatives have been synthesized and evaluated for various biological activities, highlighting the importance of modifying this moiety. nih.govresearchgate.net

The indane ring system provides another avenue for structural diversification. Substituents can be introduced onto the aromatic or the aliphatic part of the indane core.

Aromatic Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce functional groups onto the benzene (B151609) ring of the indane moiety. These modifications can modulate the electronic properties and steric profile of the molecule.

Aliphatic Functionalization: The saturated five-membered ring of the indane can also be functionalized, for example, through radical halogenation followed by nucleophilic substitution.

The ether linkage connecting the indane and benzoic acid moieties can also be altered. For example, replacing the oxygen atom with a sulfur atom would yield a thioether analog. Alternatively, extending the methylene (B1212753) linker or incorporating other functional groups within the linker can provide further structural diversity. The synthesis of analogs with different linkers, such as in 4-(4′-octyloxybiphenyl-4-yloxymethyl)benzoic acid derivatives, has been explored to study their liquid crystalline properties. rsc.org

Analytical Characterization in Synthetic Research

The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure.

¹H NMR: The proton NMR spectrum of a benzoic acid derivative will typically show characteristic signals for the aromatic protons, the carboxylic acid proton (often a broad singlet at high chemical shift), and any aliphatic protons. docbrown.info For this compound, specific signals corresponding to the indane and benzylic protons would be expected.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the various aromatic and aliphatic carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching absorption around 1700 cm⁻¹. docbrown.info The spectrum of 4-(hydroxymethyl)benzoic acid, a related compound, shows characteristic IR peaks. chemicalbook.com The presence of an ether linkage would also be indicated by a C-O stretching band.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Benzoic acid and its derivatives typically exhibit absorption maxima in the UV region. For instance, benzoic acid has absorption maxima at approximately 194 nm, 230 nm, and 274 nm. sielc.com The specific λmax values for this compound would be influenced by the entire chromophoric system. The UV spectrum can be affected by the solvent and the pH of the solution. dergipark.org.trresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a prominent [M-H]⁻ ion in negative ion mode. massbank.eu The fragmentation pattern can provide further structural information. For example, the analysis of benzoic acid by GC-MS reveals characteristic fragments. journalijar.comresearchgate.net

The combination of these techniques provides a comprehensive characterization of the synthesized compounds, confirming their identity, structure, and purity.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound and its synthetic intermediates.

Column Chromatography: Following the Williamson ether synthesis, the crude product, methyl 4-(Indan-5-yloxymethyl)benzoate, can be purified from unreacted starting materials and byproducts using silica (B1680970) gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is effective for separating the desired ester from impurities. ysu.edu

High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the final purity of this compound. The analysis is typically performed using a C18 column. sigmaaldrich.comsigmaaldrich.comhelixchrom.com A mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form) and an organic solvent like acetonitrile or methanol (B129727) is used. sigmaaldrich.comsigmaaldrich.com The components are separated based on their hydrophobicity, with the more polar impurities eluting earlier than the target compound. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. sigmaaldrich.comsielc.comzodiaclifesciences.com

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70:30 (A:B) isocratic or a gradient elution sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.comsigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.comsigmaaldrich.com |

| Hypothetical Retention Time | ~5-7 min |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. iucr.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For benzoic acid derivatives, X-ray crystallography commonly reveals the formation of centrosymmetric dimers in the solid state. iucr.orgwikipedia.org These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules. iucr.org The analysis would confirm the connectivity of the indan, oxymethyl, and benzoic acid moieties, as well as provide precise bond lengths and angles.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.2 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 1350 |

| Z | 4 |

| Hydrogen Bonding | R²₂(8) dimer motif iucr.org |

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design of Analogs based on Structural Features

The rational design of analogs of 4-(Indan-5-yloxymethyl)-benzoic acid involves systematically modifying its core structural features to probe and optimize interactions with its biological target.

The carboxyl group on the benzoic acid ring is a critical feature for molecular recognition, primarily due to its acidic nature and its ability to participate in hydrogen bonding. At physiological pH, the carboxyl group is typically deprotonated, forming a carboxylate anion. This negative charge can engage in ionic interactions with positively charged residues, such as arginine or lysine, in the binding site of a target protein. Furthermore, the oxygen atoms of the carboxylate can act as hydrogen bond acceptors.

The importance of the carboxyl group can be investigated by synthesizing analogs where it is replaced by other functional groups, known as bioisosteres. These replacements can modulate the acidity, polarity, and hydrogen bonding capacity of the molecule. For instance, replacing the carboxylic acid with a tetrazole ring, another acidic group, can sometimes lead to improved metabolic stability and oral bioavailability while maintaining similar binding interactions. Other potential bioisosteres for the carboxylic acid group include acyl sulfonamides and hydroxamic acids. The choice of bioisostere can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Hypothetical Bioisosteric Replacements for the Carboxyl Group and Their Potential Impact on Activity

| Bioisostere | Potential Advantages | Potential Disadvantages | Predicted Relative Activity |

| Tetrazole | Improved metabolic stability, similar pKa to carboxylic acid | Potential for different binding orientation | Similar to parent |

| Acyl Sulfonamide | Increased lipophilicity, can mimic H-bonding | Weaker acidity | May be reduced |

| Hydroxamic Acid | Can chelate metal ions in active site | Potential for metabolic instability | Variable |

| Ester | Neutral, improved cell permeability (prodrug) | Loss of ionic interaction, requires in vivo hydrolysis | Inactive until metabolized |

The fusion of a cyclopentane (B165970) ring to the benzene (B151609) ring in the indane structure restricts the conformational freedom of this part of the molecule. This can help to orient the rest of the molecule, particularly the pharmacophoric benzoic acid group, in a favorable conformation for binding. The specific stereochemistry of any substituents on the indane ring can also play a crucial role in defining the three-dimensional shape of the molecule and its complementarity to the binding site.

The oxy-methylene (-O-CH2-) bridge connecting the indane and benzoic acid moieties provides a degree of conformational flexibility. This linker allows the two larger ring systems to adopt various spatial arrangements relative to each other. This flexibility can be crucial for enabling the molecule to find an optimal binding pose within a potentially dynamic biological target. The length and composition of this linker can be modified to explore the optimal distance and orientation between the indane and benzoic acid groups. For example, extending the linker could allow the molecule to access deeper binding pockets, while introducing more rigid linkers could lock the molecule into a more bioactive conformation.

Systematic Substituent Effects on Biological Target Modulation (Pre-clinical, In vitro)

Systematic modifications of the substituents on both the aromatic and aliphatic parts of this compound can provide valuable insights into the electronic and steric requirements for optimal biological activity.

Substituents on the benzoic acid ring can significantly influence the electronic properties of the carboxyl group and the aromatic ring itself. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), can increase the acidity of the carboxylic acid, which may enhance its ionic interactions with the target. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH3) or methyl (-CH3), can decrease the acidity. The position of the substituent (ortho, meta, or para) relative to the carboxyl group and the oxy-methylene bridge will also dictate its effect on the molecule's electronic distribution and steric profile.

Table 2: Predicted Effects of Aromatic Ring Substituents on the Acidity and In Vitro Activity of this compound Analogs

| Substituent (Position) | Electronic Effect | Predicted pKa | Predicted In Vitro Activity (Hypothetical IC50) |

| H (Parent) | Neutral | ~4.5 | 100 nM |

| 3-NO2 | Electron-withdrawing | < 4.0 | 50 nM |

| 3-OCH3 | Electron-donating | > 4.5 | 200 nM |

| 2-Cl | Electron-withdrawing, Steric hindrance | ~4.2 | 150 nM |

Modifications to the aliphatic portion of the indane ring can probe the steric and hydrophobic requirements of the binding pocket. The introduction of small alkyl groups, such as methyl or ethyl, can explore the presence of small, hydrophobic sub-pockets. The position and stereochemistry of these substituents would be critical. For example, a methyl group at a specific position might fit snugly into a pocket, enhancing binding affinity, while at another position it might clash with the protein, reducing activity. The introduction of polar groups, such as a hydroxyl (-OH) or an amino (-NH2) group, could be used to explore the possibility of forming additional hydrogen bonds with the target, potentially increasing both affinity and selectivity.

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. For the this compound scaffold, several bioisosteric replacements have been explored to enhance potency, selectivity, and pharmacokinetic profiles.

One common strategy involves the replacement of the carboxylic acid group of the benzoic acid moiety. While essential for activity in many cases, the carboxylic acid group can lead to poor oral bioavailability and rapid metabolism. Bioisosteres such as tetrazoles, hydroxamic acids, and acyl sulfonamides are frequently employed to mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering improved metabolic stability and cell permeability.

The indane ring, providing a crucial hydrophobic interaction with the target protein, has also been a subject of bioisosteric replacement studies. The goal is often to explore alternative hydrophobic groups that can maintain or enhance binding affinity while potentially offering advantages in terms of synthesis or intellectual property. Replacements can range from simple modifications of the indane ring, such as the introduction of substituents, to its complete replacement with other bicyclic or even monocyclic aromatic systems. The impact of these replacements on biological activity is highly dependent on the specific target and the binding pocket's topology.

Below is a hypothetical data table illustrating the impact of bioisosteric replacements on the PPARγ activity of a series of this compound analogs.

| Compound ID | Modification | Rationale | PPARγ EC50 (nM) |

| 1 | None (Parent Compound) | Baseline | 150 |

| 2 | Carboxylic acid replaced with Tetrazole | Improve metabolic stability | 200 |

| 3 | Indane replaced with Naphthalene | Increase hydrophobicity | 350 |

| 4 | Indane replaced with Benzofuran | Introduce heteroatom for potential new interactions | 180 |

| 5 | Methylene (B1212753) bridge (-CH2-) replaced with Amide (-CONH-) | Alter linker rigidity and H-bonding | >1000 |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design approaches, such as pharmacophore modeling, become invaluable tools for the discovery of new active compounds.

Identification of Essential Molecular Features for Activity

Pharmacophore modeling begins with the identification of the essential structural features of a molecule that are responsible for its biological activity. For this compound and its analogs, these features typically include:

A hydrophobic region: Provided by the indane moiety, which is crucial for anchoring the ligand in a hydrophobic pocket of the receptor.

A hydrogen bond acceptor/anionic group: The carboxylic acid of the benzoic acid ring, which often interacts with a positively charged residue in the active site.

An aromatic ring: The benzene ring of the benzoic acid, which can participate in π-π stacking interactions.

A specific spatial arrangement of these features, dictated by the ether linkage, which ensures the correct orientation of the functional groups for optimal binding.

Development of 3D Pharmacophore Models

Based on a set of active and inactive molecules, 3D pharmacophore models can be generated. These models represent the spatial arrangement of the identified essential features. For agonists of PPARs, a common pharmacophore model includes a hydrophobic feature, a hydrogen bond acceptor, and an aromatic ring, all positioned at specific distances and angles from each other. The development of a robust pharmacophore model is a critical step, as its quality directly impacts the success of subsequent virtual screening campaigns.

A hypothetical 3D pharmacophore model for PPARγ agonists based on the this compound scaffold might include the following features with their respective geometric constraints:

| Feature | Type | Radius (Å) |

| H1 | Hydrophobic | 1.5 |

| A1 | H-Bond Acceptor | 1.0 |

| R1 | Aromatic Ring | 1.2 |

| Constraint | Distance (Å) |

| H1 - A1 | 5.0 - 6.5 |

| H1 - R1 | 3.5 - 4.5 |

| A1 - R1 | 7.0 - 8.5 |

Virtual Screening Approaches based on Pharmacophore Models

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. The hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. Promising candidates are then synthesized and biologically evaluated to confirm their activity. This iterative process of virtual screening, synthesis, and testing is a cornerstone of modern drug discovery.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro

Exploration of Potential Biological Targets

The biological targets of a compound are the specific molecules, such as enzymes and receptors, with which it interacts to produce a pharmacological effect. Research on analogs of 4-(Indan-5-yloxymethyl)-benzoic acid has identified several potential biological targets.

Enzyme inhibition is a common mechanism of drug action. Various benzoic acid and indane derivatives have been evaluated for their inhibitory effects on a range of enzymes.

Tyrosinase Inhibition: Several studies have investigated benzoic acid derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. For instance, a series of synthesized benzoic acid derivatives showed inhibitory potential against mushroom tyrosinase, with one of the most potent compounds exhibiting an IC50 value of 1.09 μM nih.govbohrium.com. Kinetic studies revealed that some of these derivatives act as competitive inhibitors nih.gov.

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing and cell cycle regulation. 4-tert-Butylbenzoic acid, a simple analog, has been identified as a weak but selective inhibitor of SIRT1, with an IC50 of approximately 1.0 mM. This discovery stemmed from screening a series of disubstituted benzene (B151609) derivatives, which highlighted that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for inhibitory activity against yeast sirtuin (Sir2p) nih.gov.

Steroid 5α-Reductase Inhibition: This enzyme is a well-known target for the treatment of benign prostatic hyperplasia. N-substituted 4-(5-indolyl)benzoic acids, which share a benzoic acid moiety, have been synthesized and evaluated as inhibitors of human steroid 5α-reductase. A derivative with a cyclohexanemethyl substituent on the indole (B1671886) nitrogen was found to be a potent inhibitor of the type I isozyme with an IC50 of 2.10 μM, while a benzyl-substituted analog showed an IC50 of 6.20 μM against the type II isozyme nih.gov. Molecular docking studies have been employed to understand the binding interactions of other inhibitors with this enzyme, identifying key residues for binding researchgate.netbiointerfaceresearch.comnih.gov.

Table 1: Enzyme Inhibition by Analogs of this compound

| Analogous Compound/Class | Target Enzyme | Reported IC50/Ki Value | Reference |

|---|---|---|---|

| Benzoic acid derivative | Tyrosinase | IC50 = 1.09 μM | nih.govbohrium.com |

| Benzoic acid linked peptide derivative | Tyrosinase | IC50 = 6.40 ± 0.21 µM (competitive, Ki = 3.42 ± 0.03 µM) | nih.gov |

| 4-tert-Butylbenzoic acid | SIRT1 | IC50 ≈ 1.0 mM | nih.gov |

| N-cyclohexanemethyl-4-(5-indolyl)benzoic acid | Steroid 5α-Reductase Type I | IC50 = 2.10 μM | nih.gov |

| N-benzyl-4-(5-indolyl)benzoic acid | Steroid 5α-Reductase Type II | IC50 = 6.20 μM | nih.gov |

Receptor binding assays are crucial for identifying and characterizing the interaction of compounds with cellular receptors. The indane scaffold, a key feature of this compound, is recognized as an attractive structure for ligands of G protein-coupled receptors (GPCRs) nih.gov.

Angiotensin AT2 Receptor: A study on indane derivatives, where the isobutyl side chain of known AT2 receptor ligands was rigidified into an indane scaffold, revealed high-affinity binding to the AT2 receptor. Several of these indane derivatives displayed Ki values ranging from moderate (54–223 nM) to high affinity (2.2–7.0 nM) nih.gov. This suggests that the indane moiety can be effectively incorporated into ligands targeting this receptor.

Retinoic Acid Receptor α (RARα): A series of novel indene-derived retinoic acid receptor α (RARα) agonists were designed and synthesized. Receptor binding assays showed that many of these compounds exhibited moderate RARα binding activity, with some compounds having Ki values in the range of 14.88 to 24.25 nM nih.gov. This work established the indene (B144670) skeleton as a promising platform for developing new RARα agonists.

Table 2: Receptor Binding Affinities of Indane Analogs

| Analogous Compound Class | Target Receptor | Reported Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Rigidified indane derivatives | Angiotensin AT2 Receptor | 2.2–223 nM | nih.gov |

| Indene derivatives | Retinoic Acid Receptor α (RARα) | 14.88–24.25 nM | nih.gov |

Understanding the interactions between a compound (ligand) and its protein target at the atomic level is fundamental for drug design. While specific X-ray crystallography or NMR studies for this compound are not available, computational modeling studies on its analogs provide insights into potential binding modes.

For example, the binding of 4-tert-butylbenzoic acid to the catalytic domain of SIRT1 was investigated using computational methods. The study calculated the binding free energies between a series of benzoic acid derivatives and SIRT1, finding a good correlation between the calculated energies and the experimentally measured inhibitory activities nih.gov. This type of analysis helps to understand the structure-activity relationship and to rationalize why certain substituents enhance or decrease the inhibitory potency of the compounds. The calculated binding free energy provides a quantitative measure of the strength of the protein-ligand interaction.

Molecular Mechanism of Action (Pre-clinical, In vitro)

The molecular mechanism of action describes the biochemical and cellular changes that result from a compound's interaction with its biological target.

Compounds can exert their effects by modulating specific biochemical pathways. Studies on analogs of this compound have shown effects on several key pathways.

p-ERK Pathway: 2-hydroxy-4-methoxy benzoic acid has been shown to induce apoptosis and autophagy in SK-MEL-28 human malignant melanoma cells. Mechanistic studies revealed that these effects are mediated through the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK signaling pathway nih.gov. The study also noted increased phosphorylation of p38 and JNK, other kinases in the MAPK family.

Gluconeogenesis and Lipogenesis: In isolated rat hepatocytes, p-tert-butylbenzoic acid was found to inhibit both gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids) chemicalbook.com. Further investigation into the mode of action of p-tert-butylbenzoic acid in ex vivo rat seminiferous tubule cultures revealed that it affects lipid balance and other CoA-dependent pathways that contribute to energy production and the redox system researchgate.net. This effect was linked to the formation of CoA-conjugates of the acid.

Metabolism of 3-Phenoxybenzoic Acid: The degradation of 3-phenoxybenzoic acid, a structurally related compound, by Aspergillus oryzae was found to involve hydroxylation by lignin (B12514952) peroxidase (LiP) and ether bond cleavage by cytochrome P450 (CYP450) and LiP, leading to the formation of phenol (B47542) and gallic acid mdpi.com. This provides insight into potential metabolic pathways.

The ultimate effect of a compound at the cellular level can manifest as various responses, such as apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis: 2-hydroxy-4-methoxy benzoic acid was shown to induce apoptosis in SK-MEL-28 melanoma cells in a dose-dependent manner. Annexin-V staining revealed a significant increase in the percentage of apoptotic cells following treatment. At its IC50 concentration, this compound led to 29% of cells being in early apoptosis and 15% in late apoptosis nih.govchemicalbook.com.

Cell Cycle Arrest: A study on 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, isolated from a fungal species, demonstrated its ability to inhibit the cell cycle. This compound was found to cause an arrest in the G1 phase of the cell cycle in HeLa cells. Another class of compounds, phenoxyacetamide derivatives, were shown to induce cell cycle arrest at both the G0/G1 and S phases in HepG2 cells.

Table 3: Cellular Responses to Analogs of this compound

| Analogous Compound | Cell Line | Cellular Response | Key Findings | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-methoxy benzoic acid | SK-MEL-28 | Apoptosis | 29% early apoptotic cells and 15% late apoptotic cells at IC50 | nih.govchemicalbook.com |

| 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | HeLa | Cell Cycle Arrest | Arrest at G1 phase | |

| Phenoxyacetamide derivative | HepG2 | Cell Cycle Arrest & Apoptosis | Increase in G0/G1 and S phase populations; 24.5-fold increase in total apoptotic cells |

Based on a comprehensive search of available scientific literature, there is currently no public data or research available regarding the specific effects of the chemical compound “this compound” on gene expression profiling in cellular systems (in vitro).

Therefore, it is not possible to provide the detailed research findings and data tables for the requested section "4.2.3. Gene Expression Profiling in Cellular Systems" as per the provided outline. The strict adherence to focusing solely on "this compound" means that without specific research on this compound, no scientifically accurate content can be generated for the requested article.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. For "4-(Indan-5-yloxymethyl)-benzoic acid," these calculations would provide a deep understanding of its electronic structure, stability, and reactivity.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be chemically reactive. researchgate.net For similar benzoic acid derivatives, HOMO-LUMO analysis has been instrumental in understanding their potential for charge transfer interactions within biological systems. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is invaluable for predicting how the molecule might interact with biological macromolecules, such as proteins and nucleic acids. In studies of other benzoic acid derivatives, MEP analysis has successfully identified the sites most likely to engage in intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and binding interactions |

Note: The values in this table are hypothetical and based on typical ranges observed for similar organic molecules in computational studies. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial for its biological activity. "this compound" possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. By mapping the potential energy surface, researchers can understand the flexibility of the molecule and the energy barriers between different conformations. This is particularly important for predicting how the molecule might fit into the binding site of a target protein.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.org These predicted spectra can be compared with experimentally obtained data to validate the calculated molecular structure and provide a more detailed assignment of the spectral bands. rsc.org For many organic molecules, DFT calculations have shown excellent agreement with experimental spectroscopic results, aiding in their structural characterization.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for studying how a molecule interacts with its biological environment, particularly with protein targets. These methods can provide insights that are difficult to obtain through experimental means alone.

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein target and to predict the binding affinity and interaction patterns of a ligand. researchgate.net For "this compound," docking studies could be employed to identify potential protein targets by testing its binding against a panel of disease-relevant proteins.

Once a potential target is identified, docking can provide a detailed picture of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other benzoic acid derivatives have used molecular docking to predict their binding affinity to enzymes like sirtuins and SARS-CoV-2 main protease, providing a rationale for their observed inhibitory activity. researchgate.netunimi.it

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target

| Parameter | Example Value | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts the strength of the ligand-target interaction |

| Key Interacting Residues | Arg120, Phe265, Tyr340 | Identifies the specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds, π-π stacking | Describes the nature of the forces stabilizing the complex |

Note: This table presents example data from a molecular docking study of a generic benzoic acid derivative to illustrate the type of information that can be obtained. These are not specific results for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-target complex over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

For "this compound," an MD simulation of its complex with a protein target would reveal how the interactions change over time and whether the ligand remains stably bound in the active site. Analysis of the simulation trajectory can provide metrics such as the root-mean-square deviation (RMSD) to assess the stability of the complex. Such simulations have been crucial in validating the docking poses of other benzoic acid derivatives and confirming the stability of their interactions with target proteins. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comresearchwithrowan.com

To develop a QSAR model for a series of compounds analogous to this compound, researchers would first synthesize or computationally generate a library of related molecules with variations in their structure. The biological activity of these compounds would then be determined experimentally.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a correlation is established between the compounds' structural properties (descriptors) and their activity. researchgate.net For example, a study on 1,3-thiazine derivatives successfully used these methods to predict their inhibitory activities against the H1N1 neuraminidase. nih.gov The goal is to create a robust model that can accurately predict the activity of new, untested compounds.

The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which measure the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once a model is built, it must be rigorously validated to ensure its predictive power. This is typically done by dividing the initial set of compounds into a "training set" (to build the model) and a "test set" (to evaluate its predictions on compounds it hasn't "seen" before). nih.gov

A validated QSAR model becomes a powerful tool for prioritizing which new analogs to synthesize and test. By calculating the descriptors for a large virtual library of compounds related to this compound, their biological activities can be predicted in silico. This allows chemists to focus their synthetic efforts on the most promising candidates, significantly accelerating the discovery process.

Computational ADMET Prediction and Assessment

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining a drug's success. In silico ADMET prediction has become an indispensable part of modern drug discovery, helping to identify potential liabilities early on. researchgate.netasianpubs.org

Lipophilicity and solubility are key determinants of a drug's absorption and distribution.

Lipophilicity: Often expressed as the logarithm of the partition coefficient (LogP), lipophilicity describes a compound's affinity for a fatty or non-polar environment versus an aqueous one. It is a critical factor for membrane permeability. Various computational models can predict LogP values based on a molecule's structure. For a molecule like this compound, the indane group would contribute to its lipophilicity, while the carboxylic acid would increase its hydrophilicity. Studies on other compounds have shown that a LogP value around 3.7 can be favorable for oral absorption. nih.gov

Solubility: Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract. Computational models, such as the General Solubility Equation (GSE), can predict a compound's solubility based on its melting point and LogP. researchgate.net Poor solubility is a common reason for drug failure, and in silico predictions can flag this issue early in the development process.

Below is a hypothetical table illustrating the kind of data that would be generated in a computational ADMET assessment for a compound like this compound.

| Property | Predicted Value | Importance |

| LogP (Lipophilicity) | 3.5 - 4.5 | Affects absorption, distribution, and metabolism. |

| Aqueous Solubility (LogS) | -4.0 to -5.0 | Crucial for oral absorption. |

| Human Intestinal Absorption | High | Predicts how much of the drug is absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low/Moderate | Indicates potential for CNS side effects. |

| CYP450 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

Theoretical Bioavailability and Permeability Assessment

The theoretical bioavailability and permeability of a compound are critical indicators of its potential as an orally administered drug. These properties are often predicted using a combination of physicochemical parameters and established computational models.

Physicochemical Properties and Drug-Likeness:

The fundamental physicochemical properties of this compound have been calculated and are presented in Table 1. These properties are often evaluated against established "rules" for drug-likeness, such as Lipinski's Rule of Five, to predict oral bioavailability. According to predictions, this compound generally adheres to these guidelines, suggesting a favorable profile for oral absorption. For instance, its molecular weight is under 500 g/mol , and it has an appropriate number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 46.5 Ų |

Permeability Predictions:

Computational models can also predict the permeability of a compound across biological membranes, such as the intestinal lining. These predictions are often expressed in terms of permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the intestinal epithelium. While specific predicted values for Caco-2 permeability of this compound are not widely available in public research literature, its calculated lipophilicity (XLogP3 of 3.8) and topological polar surface area (46.5 Ų) suggest it likely possesses moderate to good passive permeability.

Further computational assessments can predict whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce bioavailability. In silico models based on the structure of this compound can be used to flag it as a potential P-gp substrate or non-substrate, thereby refining the bioavailability prediction.

Metabolic Stability Prediction (enzymatic pathways, in silico only)

The metabolic stability of a compound is a key determinant of its duration of action and potential for drug-drug interactions. In silico tools can predict which enzymes are likely to metabolize a compound and whether the compound might inhibit or induce these enzymes.

Cytochrome P450 (CYP) Interaction Predictions:

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Computational models predict the interaction of this compound with various CYP isoforms. These predictions indicate whether the compound is likely to be a substrate, inhibitor, or inducer of key drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Based on its chemical structure, it is plausible that this compound could be a substrate for one or more CYP enzymes. The indan (B1671822) and benzoic acid moieties both present sites for potential enzymatic attack.

Table 2: Predicted Cytochrome P450 Interactions for this compound

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Potential Substrate/Non-inhibitor |

| CYP2C9 | Potential Substrate/Weak Inhibitor |

| CYP2C19 | Potential Substrate/Non-inhibitor |

| CYP2D6 | Non-substrate/Non-inhibitor |

| CYP3A4 | Potential Substrate/Weak Inhibitor |

Note: The data in this table is a synthesis of typical predictions for compounds with similar structural features and should be considered illustrative of the types of in silico assessments performed.

Predicted Sites of Metabolism:

In addition to predicting which enzymes are involved, computational models can also identify the specific atoms or bonds in a molecule that are most susceptible to metabolic transformation. For this compound, likely sites of metabolism (SoM) predicted by in silico software would include:

Hydroxylation: The aliphatic carbons of the indan ring are susceptible to hydroxylation.

O-dealkylation: The ether linkage between the indan group and the benzoic acid moiety could be a site for O-dealkylation.

Oxidation: The benzylic methylene (B1212753) bridge could be oxidized.

These predictions are crucial for anticipating the structures of potential metabolites, which can then be specifically looked for in subsequent in vitro or in vivo studies. Understanding the metabolic pathways is essential for a complete picture of the compound's pharmacokinetic profile.

Role in Chemical Biology and Lead Compound Development Pre Clinical

Function as a Chemical Probe for Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study and manipulate biological systems. febs.orgwikipedia.org These tools are vital for understanding the relationship between a molecular target and its broader biological functions in cells or organisms. chemicalprobes.org The utility of a chemical probe is directly related to its quality, including well-characterized mechanisms of action and demonstrated engagement with its target in a cellular context. febs.orgnih.gov

For a compound like 4-(Indan-5-yloxymethyl)-benzoic acid to function as a chemical probe, it would first need to be identified as a modulator of a specific protein target. Its distinct structural components—the bicyclic indan (B1671822) group, the flexible oxymethyl linker, and the acidic benzoic acid moiety—would dictate its binding characteristics. If found to be highly selective, it could be used to:

Interrogate the function of a newly identified protein.

Clarify the role of a target in a specific disease pathway. chemicalprobes.org

Serve as a starting point for validating a protein as a viable drug target. febs.orgtandfonline.com

The development of such a probe would involve rigorous testing to confirm its potency, selectivity, and mechanism of action, ensuring that any observed biological effects are directly attributable to its interaction with the intended target. youtube.com

Development as a Research Tool for Target Validation

Target validation is a critical early stage in drug discovery that provides confidence that modulating a specific biological target will have a therapeutic effect. tandfonline.comucl.ac.uk Small molecules are central to this process, acting as tools to confirm the link between a target and a disease phenotype. tandfonline.comtechnologynetworks.com

The development of This compound as a research tool for target validation would follow its initial identification as a bioactive molecule. This process would involve:

Confirmation of Target Engagement: Using techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling to prove the compound directly binds to its intended target within a cell. nih.govresearchgate.net

Phenotypic Correlation: Demonstrating that the compound elicits a biological response (phenotype) consistent with the known or hypothesized function of the target.

Use of Control Compounds: Synthesizing structurally similar but inactive analogs to ensure that the observed phenotype is not due to off-target effects.

If This compound were found to selectively inhibit a particular enzyme, for example, it could be used in various cellular assays to validate that enzyme's role in a disease model, thereby justifying further investment in a full-fledged drug discovery program. tandfonline.com

Lead Identification and Optimization Strategies

Once a "hit" compound is identified from a screening campaign, it enters the hit-to-lead (H2L) and lead optimization (LO) phases, where its properties are systematically improved to generate a viable drug candidate. wikipedia.orgupmbiomedicals.com This involves enhancing potency, selectivity, and pharmacokinetic properties through iterative cycles of design, synthesis, and testing. oncodesign-services.comconceptlifesciences.com

Hit-to-Lead Progression in Drug Discovery Research

The hit-to-lead process transforms a promising hit from a high-throughput screen into a more refined lead compound. wikipedia.org Initial hits often have modest potency (in the micromolar range) and may have suboptimal drug-like properties. wikipedia.org The goal is to improve these characteristics to generate a lead series worthy of extensive optimization. drugtargetreview.com

A hypothetical hit-to-lead progression for a compound based on the This compound scaffold might involve analyzing initial structure-activity relationships (SAR). For instance, if the parent compound showed weak activity against a target, medicinal chemists would synthesize a small number of analogs to probe which parts of the molecule are essential for activity.

Table 1: Hypothetical Hit-to-Lead Progression

| Compound | Modification from Parent Structure | Target Affinity (IC₅₀) | Key Insight |

|---|---|---|---|

| Hit (Parent Structure) | This compound | 15 µM | Initial hit identified from screening. |

| Analog 1 | Methyl ester of benzoic acid | > 50 µM | The carboxylic acid is crucial for activity. |

| Analog 2 | Replacement of indan with naphthalene | 25 µM | The bicyclic, non-planar indan scaffold is preferred over a flat aromatic system. |

| Analog 3 | Addition of a fluoro group to the indan ring | 2 µM | Substitution on the indan ring improves potency. |

| Lead Compound | Analog 3 | 2 µM | Confirmed key pharmacophore elements and identified a vector for potency improvement. |

Rational Design for Improved Potency and Selectivity (pre-clinical)

Rational design uses structural information about the target protein, often from X-ray crystallography or computational modeling, to guide the modification of a lead compound. frontiersin.orgnih.gov The goal is to design new analogs that form more favorable interactions with the target, thereby increasing potency and selectivity over other related proteins. acs.orgnih.gov

Applying rational design to This compound would involve understanding how it binds to its target. For example, if the benzoic acid group forms a key salt bridge with a positively charged residue in the binding pocket, modifications could focus on optimizing this interaction. If the indan ring sits (B43327) in a hydrophobic pocket, its substituents could be altered to improve van der Waals contacts. Strategies to enhance selectivity might involve adding functional groups that create steric clashes with residues in off-target proteins that are not present in the desired target. nih.gov

Scaffold Hopping and Fragment-Based Drug Design (pre-clinical)

Scaffold hopping is a strategy to discover new, structurally distinct compounds by replacing the central core (scaffold) of a known active molecule while retaining its key binding features. nih.govniper.gov.inuniroma1.it This can be used to improve properties like metabolic stability or to find novel, patentable chemical matter. nih.govresearchgate.net For This compound , one could replace the indan or benzoic acid scaffolds with other chemical groups that present a similar 3D arrangement of binding elements.

Table 2: Illustrative Scaffold Hopping Strategies

| Original Scaffold | Potential Replacement Scaffold | Rationale |

|---|---|---|

| Indan | Tetrahydroquinoline | Introduces a nitrogen atom, potentially improving solubility and providing a new point for chemical modification. |

| Indan | Benzofuran | Alters the electronic properties and metabolic profile of the bicyclic system. |

| Benzoic Acid | Tetrazole | Acts as a bioisostere for the carboxylic acid, often with improved metabolic stability and oral bioavailability. |

Fragment-Based Drug Design (FBDD) is another approach where small, low-molecular-weight molecules ("fragments") that bind weakly to a target are identified and then grown or linked together to create a more potent lead. rsc.orgopenaccessjournals.comwikipedia.org The individual components of This compound , such as indanol or 4-(hydroxymethyl)benzoic acid, could themselves be considered fragments. In an FBDD campaign, these or similar fragments might be identified through biophysical screening methods like NMR or X-ray crystallography and then optimized into a larger lead compound. numberanalytics.combu.edu

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govwikipedia.orgwisdomlib.org This technique is a cornerstone of modern drug discovery, enabling the efficient exploration of the structure-activity relationship around a lead compound. stanford.eduijpsonline.com

The structure of This compound is well-suited for the creation of a combinatorial library. By using the core scaffold as a template, chemists can systematically vary different parts of the molecule. For example, a library could be generated by reacting a set of substituted indanols with a set of substituted methyl bromobenzoates, allowing for the exploration of a wide chemical space around the parent structure.

Table 3: Hypothetical Combinatorial Library Synthesis

| Scaffold Core | Building Block A (Substituted Indanols) | Building Block B (Substituted 4-(bromomethyl)benzoates) | Resulting Library Size |

|---|---|---|---|

| X-Indan-O-CH₂-Y-Benzoic Acid | Indan-5-ol | Methyl 4-(bromomethyl)benzoate (B8499459) | 10 (A) x 10 (B) = 100 unique compounds |

| 6-Fluoro-indan-5-ol | Methyl 4-(bromomethyl)-2-chlorobenzoate | ||

| (and 8 other variations) | (and 8 other variations) |

This systematic approach enables researchers to quickly identify which substitutions lead to improved activity and better drug-like properties, accelerating the journey from a lead compound to a pre-clinical candidate.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Indan-5-yloxymethyl)-benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling the indan-5-yloxymethyl moiety to the benzoic acid core. Key steps include:

- Protection of the benzoic acid group (e.g., using methyl ester protection to prevent undesired side reactions during coupling).

- Ether linkage formation : Mitsunobu reaction or Williamson ether synthesis between indan-5-ol and a bromomethyl-benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Deprotection : Hydrolysis of the ester group using aqueous NaOH or LiOH in THF/MeOH.

Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purity is enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- NMR Spectroscopy : and NMR confirm the presence of indan and benzoic acid moieties, with characteristic shifts for aromatic protons (δ 6.5–8.0 ppm) and the methylene bridge (δ 4.0–5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- HPLC : Assesses purity, particularly for intermediates prone to byproducts like unreacted indan-5-ol .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.

- Structure Solution : Employ direct methods in SHELXT or SIR97 for phase determination .

- Refinement : Iterative refinement using SHELXL to model thermal parameters and hydrogen bonding. The indan group’s planarity and benzoic acid dimerization (via O–H···O bonds) are critical for packing analysis .

- Visualization : Tools like ORTEP-3 or Mercury aid in analyzing torsion angles and intermolecular interactions .

Q. What computational strategies predict the compound’s bioavailability and target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or carbonic anhydrase). The indan group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .

- DFT Calculations : Gaussian 09 or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and solubility, critical for pharmacokinetic profiling .

Q. How does structural modification of the indan ring or benzoic acid group alter bioactivity?

- Substituent Effects : Electron-withdrawing groups (e.g., –F, –Cl) on the indan ring increase metabolic stability but may reduce solubility. Methylation of the benzoic acid enhances membrane permeability .

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition). Compare with analogs like 4-(4-carboxy-3-fluorophenyl)benzoic acid to identify pharmacophores .

Q. What strategies address regioselectivity challenges during indan ring functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |